molecular formula C7H9BrN2O B1526054 5-Bromo-3-methoxy-6-methylpyridin-2-amine CAS No. 947249-16-3

5-Bromo-3-methoxy-6-methylpyridin-2-amine

Cat. No. B1526054
M. Wt: 217.06 g/mol
InChI Key: ZJHUNXISWBBUSR-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-6-methylpyridin-2-amine is a chemical compound with the CAS Number: 947249-16-3. It has a molecular weight of 217.07 and its IUPAC name is 5-bromo-3-methoxy-6-methylpyridin-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2O/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10). This code provides a specific identifier for the molecular structure of the compound .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : Synthesis of novel pyridine-based derivatives .
    • Method : The study describes palladium-catalyzed one pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .
    • Results : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
  • Pharmaceutical Chemistry

    • Application : Synthesis of a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist .
    • Method : An efficient synthesis method was developed, which involved the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C .
    • Results : The desired product was produced in an overall yield of 67% .
  • Biochemistry

    • Application : Used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Industrial Chemistry

    • Application : Key intermediate in the large-scale production of SGLT2 inhibitors .
    • Method : A novel process for the large-scale production was developed .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Quantum Mechanical Investigations and Biological Activities

    • Application : Synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction .
    • Method : The study describes palladium-catalyzed one pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .
    • Results : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
  • Synthesis of Receptor Antagonists

    • Application : Used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Quantum Mechanical Investigations and Biological Activities

    • Application : Synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction .
    • Method : The study describes palladium-catalyzed one pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .
    • Results : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
  • Synthesis of Receptor Antagonists

    • Application : Used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound has been classified with the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

5-bromo-3-methoxy-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHUNXISWBBUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methoxy-6-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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